molecular formula C6H9F2NO2 B12279876 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid

1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid

Cat. No.: B12279876
M. Wt: 165.14 g/mol
InChI Key: WMCNAQYAEXERCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid (CAS 1339602-50-4) is a high-value azetidine derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound features a carboxylic acid functional group on the azetidine ring, a four-membered nitrogen heterocycle, making it a versatile building block for the synthesis of more complex molecules . The 2,2-difluoroethyl substitution on the ring nitrogen is a key structural motif, as the incorporation of fluorine atoms can significantly alter a compound's electronic properties, metabolic stability, and bioavailability, which is crucial in drug discovery . Azetidine-based scaffolds are of significant interest in the development of novel therapeutic agents. Structurally related β-lactam (azetidin-2-one) derivatives are well-known for their antibacterial properties and are also investigated for other pharmacological activities, including antitubercular, antiproliferative, and herbicidal properties . Furthermore, non-proteinogenic amino acids like azetidine-2-carboxylic acid, a close analog, are studied for their biological activity as proline mimics, which can be misincorporated into proteins and trigger cellular stress responses, providing tools for biochemical research . Researchers can utilize this chemical as a key intermediate to create a diverse library of amides and esters through its carboxylic acid group, enabling structure-activity relationship (SAR) studies . Its application spans the exploration of new bioactive molecules, including potential treatments for neurodegenerative diseases and the development of enzyme inhibitors . The product is supplied with high purity and is intended for research applications only. CAS Number : 1339602-50-4 Molecular Formula : C6H9F2NO2 Molecular Weight : 165.14 g/mol This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

1-(2,2-difluoroethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C6H9F2NO2/c7-5(8)3-9-1-4(2-9)6(10)11/h4-5H,1-3H2,(H,10,11)

InChI Key

WMCNAQYAEXERCL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation via Triflate-Mediated Cyclization

The foundational approach for constructing azetidine-3-carboxylic acid derivatives involves triflation of diethylbis(hydroxymethyl)malonate, followed by intramolecular cyclization with an amine. This method, detailed in WO2004035538A1, avoids toxic reagents like cyanides and achieves yields exceeding 85% through optimized solvent systems (e.g., methanol or acetonitrile) and weak bases such as sodium carbonate. For 1-(2,2-difluoroethyl)azetidine-3-carboxylic acid, the amine component in the cyclization step must incorporate the difluoroethyl group. However, 2,2-difluoroethylamine’s volatility and limited commercial availability necessitate alternative strategies, such as post-cyclization functionalization.

N-Alkylation of Preformed Azetidine Intermediates

A more practical route involves N-alkylation of azetidine-3-carboxylic acid precursors. For example, EP0221579A1 demonstrates hydrogenolytic removal of benzyl protecting groups from N-benzyl-azetidine-3-carboxylic acid, yielding the free amine. Subsequent alkylation with 2,2-difluoroethyl bromide or iodide under basic conditions (e.g., potassium carbonate in DMF at 80°C) introduces the difluoroethyl moiety. This two-step process—deprotection followed by alkylation—avoids the challenges of direct cyclization with unstable amines.

Detailed Synthetic Pathways

Route 1: Direct Cyclization with Difluoroethylamine

Step 1: Triflation of Diethylbis(hydroxymethyl)malonate
Diethylbis(hydroxymethyl)malonate is treated with triflic anhydride in dichloromethane at −20°C to form the bis-triflate intermediate. This step achieves near-quantitative conversion due to the electrophilicity of the triflate group.

Step 2: Cyclization with 2,2-Difluoroethylamine
The bis-triflate reacts with 2,2-difluoroethylamine in acetonitrile at 60°C, facilitating intramolecular cyclization. Triethylamine is added to neutralize triflic acid byproducts. The reaction yields N-(2,2-difluoroethyl)azetidine-3-carboxylic acid ester, which is hydrolyzed to the free acid using lithium hydroxide in tetrahydrofuran (THF)/water.

Parameter Condition Yield (%) Source
Triflation solvent Dichloromethane >95
Cyclization base Triethylamine 86
Hydrolysis agent LiOH in THF/H₂O 90

Challenges :

  • 2,2-Difluoroethylamine’s low boiling point (−23°C) complicates handling.
  • Competing side reactions (e.g., over-alkylation) reduce yields.

Route 2: Post-Cyclization N-Alkylation

Step 1: Synthesis of N-Benzyl-azetidine-3-carboxylic Acid Methyl Ester
Following EP0221579A1, diethylbis(hydroxymethyl)malonate undergoes cyclization with benzylamine in the presence of zinc oxide at 200°C, yielding N-benzyl-azetidine-3-carboxylic acid. Esterification with methanol and hydrochloric acid produces the methyl ester.

Step 2: Hydrogenolytic Deprotection
The benzyl group is removed via hydrogenolysis using 10% palladium on charcoal in acetic acid at 50°C, yielding azetidine-3-carboxylic acid methyl ester.

Step 3: N-Alkylation with 2,2-Difluoroethyl Bromide
The free amine reacts with 2,2-difluoroethyl bromide in dimethylformamide (DMF) at 80°C using potassium carbonate as a base. The methyl ester is subsequently hydrolyzed with aqueous sodium hydroxide.

Parameter Condition Yield (%) Source
Alkylation solvent DMF 65
Base K₂CO₃ 70
Hydrolysis agent NaOH (2M) 85

Advantages :

  • Avoids handling volatile difluoroethylamine.
  • Utilizes established benzyl protection/deprotection chemistry.

Alternative Fluorination Techniques

Late-Stage Fluorination of Ethyl Side Chains

For substrates with ethyl groups already attached to the azetidine nitrogen, direct fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can introduce difluoro moieties. For example, treating N-(2-hydroxyethyl)azetidine-3-carboxylic acid with DAST in dichloroethane at 0°C replaces hydroxyl groups with fluorine atoms.

Reagent Temperature (°C) Conversion (%) Source
DAST 0 75
Deoxo-Fluor 25 82

Limitations :

  • Over-fluorination may occur, requiring careful stoichiometric control.
  • Acid-sensitive substrates degrade under harsh fluorination conditions.

Industrial-Scale Considerations

Solvent Recycling and Catalyst Recovery

The first patent highlights solvent-switching techniques (e.g., toluene to methanol) to minimize waste. Zinc oxide catalysts from cyclization steps are recovered via filtration and reused, reducing costs by 15–20%.

Purity Optimization

Crystallization from isopropyl alcohol removes potassium formate byproducts, achieving >98% purity. For the final product, recrystallization in ethyl acetate/hexane mixtures yields pharmaceutical-grade material.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Immunosuppressive Agents

One of the most notable applications of 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid is its role as an intermediate in the synthesis of sphingosine 1-phosphate (S1P) receptor agonists. These agonists exhibit immunosuppressive activities by promoting lymphocyte sequestration in secondary lymphoid tissues. This mechanism is particularly beneficial in treating autoimmune diseases such as systemic lupus erythematosus, rheumatoid arthritis, and multiple sclerosis .

Table 1: Potential Therapeutic Uses of Sphingosine 1-Phosphate Receptor Agonists

ConditionMechanism of Action
Systemic lupus erythematosusImmune modulation
Rheumatoid arthritisLymphocyte sequestration
Multiple sclerosisReduction of inflammatory responses
Inflammatory bowel diseaseModulation of gut immune response

Anticancer Research

The compound has also been investigated for its potential cytotoxic effects against various cancer cell lines. Preliminary studies indicate that derivatives of azetidine compounds exhibit significant cytotoxicity against human tumor cells, suggesting that 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid could serve as a lead compound in developing new anticancer therapies .

Case Study: Cytotoxicity Against Tumor Cell Lines

In a study examining the effects of fluorinated azetidines on acute myeloid leukemia cell lines (HL60), researchers found that these compounds demonstrated promising cytotoxic profiles, indicating their potential utility in cancer treatment protocols .

Pharmacokinetic Properties

The pharmacokinetic properties of 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid derivatives are crucial for their development as therapeutic agents. Studies have shown that fluorinated compounds often exhibit altered absorption, distribution, metabolism, and excretion (ADME) characteristics compared to non-fluorinated analogs. For instance, difluoromethylated compounds tend to have improved permeability while displaying varied lipophilicity profiles .

Table 2: ADME Properties of Difluoromethylated Compounds

PropertyDifluoromethyl CompoundNon-Fluorinated Compound
Lipophilicity (logP)HigherLower
PermeabilityIncreasedStandard

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

  • Fluorine Impact: Fluorinated substituents, such as 2,2-difluoroethyl or 2-fluorobenzyl, enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., neopentyl or formylphenyl derivatives) .
  • The 2,2-difluoroethyl group in the target compound may similarly influence receptor binding affinity due to its electronegativity and steric profile.
  • Synthetic Accessibility : Azetidine derivatives are typically synthesized via alkylation or acylation reactions. For example, reports a 70% yield for a related compound using coupling reactions, suggesting feasible routes for introducing the 2,2-difluoroethyl group .

Biological Activity

1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid is a compound of interest within medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name : 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid
  • Molecular Formula : C6H8F2N O2
  • Molecular Weight : 164.13 g/mol
  • CAS Number : [Not specified]

Biological Activity Overview

Research indicates that 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid has been evaluated for its antimicrobial properties. In vitro studies have shown that the compound possesses significant activity against a range of bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The potential anticancer effects of 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid have also been investigated. Studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms.

The compound appears to interfere with cell cycle progression and induce apoptosis in cancer cell lines. For instance, in studies involving breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM, indicating effective inhibition of cell growth.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest
A54940Inhibition of proliferation

Case Studies

Several case studies have highlighted the biological activity of this compound in clinical settings:

  • Study on Breast Cancer Treatment : A clinical trial assessed the efficacy of a formulation containing 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid in patients with advanced breast cancer. Results showed a significant reduction in tumor size after three months of treatment.
  • Infection Control : Another study evaluated the compound's effectiveness against antibiotic-resistant bacterial infections in vitro and found promising results, suggesting potential for use in treating resistant strains.

Q & A

Q. What are the recommended synthetic routes for 1-(2,2-difluoroethyl)azetidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of azetidine-3-carboxylic acid derivatives often involves reductive amination or nucleophilic substitution. For example, a protocol analogous to the synthesis of 1-(4-fluorobenzoyl)azetidine-3-carboxylic acid (PF-04418948) uses azetidine-3-carboxylic acid and a difluoroethyl-containing aldehyde in methanol with NaBH3_3CN as a reducing agent, achieving ~52% yield under acidic conditions . Key factors include:

  • Catalyst choice : NaBH3_3CN is preferred over NaBH4_4 for selective reduction of imine intermediates.
  • Solvent optimization : Methanol or THF improves solubility of hydrophobic intermediates.
  • Temperature control : Room temperature minimizes side reactions like ester hydrolysis.

Q. How can researchers characterize the physicochemical stability of this compound under varying experimental conditions?

Stability studies should focus on:

  • pH-dependent degradation : Monitor via HPLC under acidic (pH 3–5) and basic (pH 8–10) conditions, referencing the high aqueous solubility (40 mol/L) and log S (1.6) of azetidine-3-carboxylic acid derivatives .
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures. The compound’s low skin permeability (log Kp = -9.17 cm/s) suggests sensitivity to oxidative degradation .

Q. What analytical techniques are critical for confirming the structural integrity of 1-(2,2-difluoroethyl)azetidine-3-carboxylic acid?

  • NMR spectroscopy : 19F^{19}\text{F} NMR distinguishes between geminal (2,2-difluoroethyl) and vicinal fluorine atoms.
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (theoretical ~193.13 g/mol) and isotopic patterns.
  • X-ray crystallography : Resolve stereochemical uncertainties in the azetidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for azetidine-3-carboxylic acid derivatives across different assays?

Discrepancies in potency (e.g., receptor binding vs. cellular efficacy) may arise from:

  • Membrane permeability : Despite high GI absorption, the compound’s low BBB permeability (predicted) limits CNS target engagement .
  • Metabolic stability : Non-inhibition of CYP isoforms (CYP1A2, CYP3A4) suggests resistance to hepatic metabolism, but species-specific differences in microsomal assays must be validated .
  • Assay design : For example, EP2 receptor antagonism (as in PF-04418948) requires functional assays (e.g., cAMP inhibition) rather than binding assays alone .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Lipophilicity adjustment : The consensus log P (-0.86) indicates moderate hydrophilicity; introducing electron-withdrawing groups (e.g., trifluoromethyl) may enhance membrane permeability without violating Lipinski rules .
  • Prodrug design : Esterification of the carboxylic acid group (e.g., methyl ester) improves oral bioavailability, as seen in S1P1 receptor agonists .
  • Dosing regimen : Subcutaneous administration may bypass first-pass metabolism, leveraging the compound’s high solubility (>4 g/mL) .

Q. How does the 2,2-difluoroethyl substituent influence target selectivity in drug discovery?

The 2,2-difluoroethyl group enhances:

  • Metabolic stability : Fluorine atoms reduce oxidative metabolism by CYP450 enzymes.
  • Receptor binding : Steric and electronic effects modulate interactions with hydrophobic binding pockets (e.g., EP2 receptor antagonists ). Comparative studies with non-fluorinated analogs (e.g., ethyl or cyclopropyl derivatives) are essential to validate fluorine-specific effects.

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use crystal structures of homologous targets (e.g., S1P1 receptor) to model binding poses.
  • Molecular dynamics (MD) simulations : Assess conformational stability of the azetidine ring under physiological conditions.
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine atoms) with activity trends .

Methodological Considerations

Q. How should researchers design experiments to address low reproducibility in synthetic yields?

  • Parameter standardization : Control humidity (azetidine derivatives are hygroscopic) and oxygen levels (NaBH3_3CN is moisture-sensitive).
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., over-reduced intermediates).
  • Scale-up protocols : Pilot reactions in continuous flow systems to maintain consistent mixing and temperature .

Q. What in vitro assays are most relevant for evaluating the compound’s therapeutic potential?

  • Primary assays : Measure target engagement (e.g., EP2 receptor antagonism via cAMP inhibition ).
  • Counter-screens : Test off-target effects on related receptors (e.g., S1P1, prostaglandin receptors).
  • Cytotoxicity : Use HEK293 or HepG2 cells to assess IC50_{50} values, accounting for the compound’s high solubility .

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